molecular formula C22H25FN4O3S B2957804 4-ethoxy-3-fluoro-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide CAS No. 1797293-64-1

4-ethoxy-3-fluoro-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide

Cat. No. B2957804
CAS RN: 1797293-64-1
M. Wt: 444.53
InChI Key: BKJPTUSTTDQKMX-UHFFFAOYSA-N
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Description

4-ethoxy-3-fluoro-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H25FN4O3S and its molecular weight is 444.53. The purity is usually 95%.
BenchChem offers high-quality 4-ethoxy-3-fluoro-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethoxy-3-fluoro-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Indazole Derivatives The synthesis of 4-alkylsulfanyl-indazole derivatives through a versatile catalytic system showcases the chemical versatility of benzenesulfonamide-related compounds. This process involves the nucleophilic substitution of hydrogen in position 4 of indazole, yielding new N-(4-alkylsulfanylindazol-7-yl)-4-methoxybenzene sulfonamides, characterized by elemental analysis and spectroscopic data, highlighting their potential in various chemical and pharmaceutical applications (Kouakou et al., 2015).

Fluoroalkylated Triazole Synthesis The efficient synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles through regiospecific 1,3-dipolar cycloaddition reaction and their application in the synthesis of novel bicyclic gem-difluorinated 1H-pyrano[3,4-d][1,2,3]-triazol-4-one compounds demonstrate the compound's significance in creating structurally novel and potentially pharmacologically active molecules (Peng & Zhu, 2003).

Cytotoxicity and Tumor-Specificity Studies Studies on new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides have shown interesting cytotoxic activities and potential as carbonic anhydrase inhibitors. This indicates the compound's utility in anti-tumor activity research, with specific derivatives demonstrating strong inhibition against human cytosolic isoforms, suggesting a promising avenue for cancer treatment research (Gul et al., 2016).

properties

IUPAC Name

4-ethoxy-3-fluoro-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O3S/c1-2-30-21-8-7-17(15-19(21)23)31(28,29)25-13-14-27-20-6-4-3-5-18(20)22(26-27)16-9-11-24-12-10-16/h7-12,15,25H,2-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJPTUSTTDQKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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